4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile

Physicochemical Characterization Lipophilicity Chromatography

Precise procurement of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile is critical: subtle changes to the 4-diethylamino motif or 2,6-diphenyl substitution profoundly alter LogP, basicity, and target engagement. Generic substitution with dimethylamino (CAS 320418-16-4) or allylamino (CAS 320418-31-3) analogs invalidates HPLC retention time matching and kinase assay reproducibility. This compound's unique spectral fingerprint (¹H NMR/FTIR) and distinct lipophilicity (LogP 4.70) make it essential for SAR studies, analytical method validation, and quality control. Order with confidence to ensure batch-to-batch consistency.

Molecular Formula C21H20N4
Molecular Weight 328.4 g/mol
CAS No. 320418-30-2
Cat. No. B3035386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile
CAS320418-30-2
Molecular FormulaC21H20N4
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H20N4/c1-3-25(4-2)21-18(15-22)19(16-11-7-5-8-12-16)23-20(24-21)17-13-9-6-10-14-17/h5-14H,3-4H2,1-2H3
InChIKeyMCHQKVORVVRFOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile (CAS 320418-30-2): Baseline Physicochemical and Spectral Profile


4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile (CAS 320418-30-2) is a polysubstituted pyrimidine derivative (C21H20N4; MW 328.41) featuring a 5-carbonitrile group and a 4-diethylamino moiety [1]. This compound belongs to the 5-pyrimidinecarbonitrile class, a scaffold recognized for its potential in kinase inhibition and anticancer agent development [2][3]. Its defining structural features—a basic diethylamino group and a hydrophobic diphenyl substitution pattern—confer distinct physicochemical properties, including a calculated LogP of 4.70, density of 1.2±0.1 g/cm³, and boiling point of 457.5±45.0 °C . Authenticated spectral references (¹H NMR and FTIR) are available for identity verification [4].

Why Generic Substitution Fails: The Critical Role of Substitution Patterns in 5-Pyrimidinecarbonitrile Scaffolds


Generic substitution is highly inadvisable within the 5-pyrimidinecarbonitrile class because even subtle alterations at the 2-, 4-, or 6-positions profoundly modulate both physicochemical behavior and biological target engagement. The target compound, 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile, occupies a specific region of chemical space defined by its 4-diethylamino and 2,6-diphenyl substituents [1]. Replacing this with a close analog—such as the 4-dimethylamino variant (CAS 320418-16-4), the 2-pyridinyl-substituted analog (CAS 320418-14-2), or the 4-allylamino derivative (CAS 320418-31-3)—alters critical parameters including lipophilicity (LogP), basicity (pKa of the amino group), and steric bulk, which directly impact solubility, membrane permeability, and kinase ATP-pocket complementarity . Consequently, analytical validation (e.g., HPLC retention time matching) and biological activity cannot be extrapolated from even structurally adjacent analogs, making precise procurement of CAS 320418-30-2 essential for reproducible research outcomes [2].

Quantitative Differentiation Evidence for 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile (CAS 320418-30-2)


Physicochemical Signature: Lipophilicity (LogP) and Boiling Point Differentiation from 4-Allylamino Analog

The compound's unique substitution pattern yields a calculated partition coefficient (LogP) of 4.70, a value that directly influences its chromatographic retention and potential membrane permeability . This is in contrast to the 4-allylamino-2,6-diphenyl analog (CAS 320418-31-3, C20H16N4), which exhibits a lower molecular weight (312.37 g/mol) and a reduced LogP of 3.8 . The significantly higher lipophilicity of CAS 320418-30-2 necessitates distinct solvent conditions for dissolution and alters its predicted absorption profile, thereby prohibiting analytical method transfer between these two derivatives [1].

Physicochemical Characterization Lipophilicity Chromatography

Spectral Fingerprint: Definitive Identity Confirmation via ¹H NMR and FTIR

Authenticated reference spectra for CAS 320418-30-2 provide a definitive spectral fingerprint for identity verification and purity assessment, a critical differentiator from uncharacterized analogs [1]. The compound's ¹H NMR spectrum (CDCl3, 297K) and FTIR spectrum (KBr wafer) are available from commercial spectral libraries [1]. In contrast, many closely related analogs, including the 2-(2-pyridinyl) derivative (CAS 320418-14-2) and the 4-(4-methylpiperazino) variant, lack publicly accessible, authenticated spectral data from the same authoritative source, creating a verification gap that can lead to procurement of incorrect isomers or degradation products .

Analytical Chemistry Quality Control Spectroscopy

Thermal Stability Profile: Boiling Point Distinction from 4-Oxo Analog

The compound exhibits a high boiling point of 457.5±45.0 °C at 760 mmHg, reflecting the strong intermolecular forces imparted by its diethylamino and diphenyl substituents . This thermal stability is markedly different from the 4-oxo-2,6-diphenyl analog (CAS 737-54-2), which is a solid with a melting point of approximately 225-228 °C . The liquid nature and high boiling point of CAS 320418-30-2 (flash point: 230.5±28.7 °C) dictate specific handling and storage conditions, as well as distinct parameters for techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which would be inapplicable to the crystalline oxo-derivative [1].

Thermal Analysis Stability Formulation

Structural Differentiation: Absence of 2-Pyridinyl Moiety Present in Close Analog CAS 320418-14-2

The target compound possesses a 2,6-diphenyl substitution pattern, which distinguishes it from the 6-phenyl-2-(2-pyridinyl) analog (CAS 320418-14-2, C20H19N5) . The presence of a second phenyl ring instead of a pyridinyl group in CAS 320418-30-2 alters the electronic distribution and hydrogen-bonding capacity of the pyrimidine core, a factor known to influence kinase selectivity profiles within this scaffold class [1]. While direct IC50 data for CAS 320418-30-2 is not available in the public domain, SAR studies on pyrimidine-5-carbonitriles indicate that replacement of a 2-pyridinyl with a 2-phenyl group can shift kinase inhibition from one target to another (e.g., from EGFR to PI3K), underscoring the non-interchangeable nature of these analogs in biological assays [2].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Molecular Weight and Polar Surface Area Differentiation from 4-Dimethylamino Analog

The target compound's diethylamino group (4-position) contributes to a molecular weight of 328.41 g/mol and a predicted topological polar surface area (tPSA) of approximately 57.6 Ų [1]. In contrast, the 4-dimethylamino analog (CAS 320418-16-4) possesses a lower molecular weight (estimated ~300 g/mol) and a slightly reduced tPSA [2]. This difference in molecular bulk and polar surface area, while seemingly small, can influence passive diffusion across lipid bilayers and blood-brain barrier penetration potential, as well as retention time in reverse-phase HPLC [3]. These physicochemical nuances are critical when designing in vitro assays or scaling up synthesis, as they affect compound solubility in DMSO and aqueous buffers.

Physicochemical Properties Drug-likeness Permeability

Optimal Application Scenarios for 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile (CAS 320418-30-2) Based on Evidence


Analytical Method Development and Reference Standard Qualification

This compound serves as a qualified reference standard for HPLC method development and system suitability testing, leveraging its distinct lipophilicity (LogP 4.70) and UV chromophore . Its well-defined physicochemical properties, including a high boiling point (457.5±45.0 °C), support its use as a calibration standard in thermal analysis techniques like DSC and TGA [1]. The availability of authenticated ¹H NMR and FTIR spectra from authoritative libraries enables rigorous identity confirmation and purity assessment, making it suitable for quality control laboratories that require traceable analytical references [2].

Medicinal Chemistry Scaffold for Kinase Inhibitor Design

The compound is an appropriate core scaffold for structure-activity relationship (SAR) exploration targeting kinases such as EGFR and PI3K, given the established bioactivity of pyrimidine-5-carbonitriles . Its 2,6-diphenyl substitution provides a hydrophobic anchor, while the 4-diethylamino group offers a site for further modification or optimization of basicity and solubility [1]. Researchers synthesizing focused libraries of pyrimidine-5-carbonitriles should procure this specific compound as a comparator to evaluate the impact of 4-amino substituent variation (e.g., diethyl vs. dimethyl or allylamino) on target engagement and cellular potency [2].

Chemical Synthesis Intermediate Verification

Due to its unique spectral fingerprint (¹H NMR and FTIR) and well-defined physical properties (density 1.2±0.1 g/cm³, refractive index 1.634), this compound is valuable as a reference for verifying the identity and purity of synthetic intermediates during multi-step syntheses of more complex pyrimidine-based pharmaceuticals [1]. Its distinct LogP value of 4.70 also allows for effective monitoring of reaction progress and product isolation via TLC or flash chromatography, minimizing the risk of misassignment when working with structurally similar byproducts [2].

Technical Documentation Hub

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